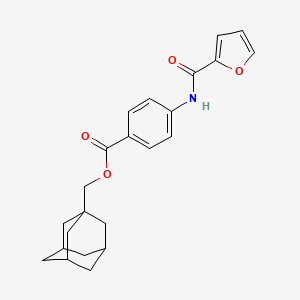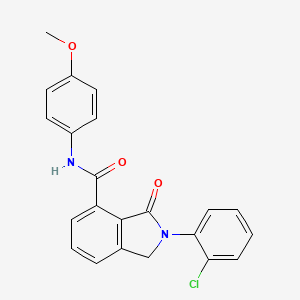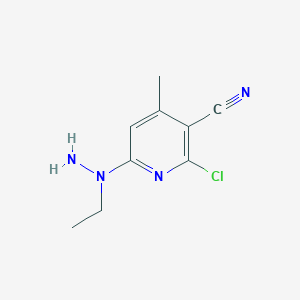![molecular formula C17H14F3N5O B15003239 N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B15003239.png)
N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile . The trifluoromethyl group can be introduced via nucleophilic or electrophilic trifluoromethylation reactions . The final step often involves the acylation of the tetrazole derivative with N-methyl-N-phenylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-METHYL-N-PHENYL-2-{5-[4-(CHLORO)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
- N-METHYL-N-PHENYL-2-{5-[4-(METHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
- N-METHYL-N-PHENYL-2-{5-[4-(FLUORO)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
Uniqueness
The presence of the trifluoromethyl group in N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C17H14F3N5O |
|---|---|
Poids moléculaire |
361.32 g/mol |
Nom IUPAC |
N-methyl-N-phenyl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H14F3N5O/c1-24(14-5-3-2-4-6-14)15(26)11-25-22-16(21-23-25)12-7-9-13(10-8-12)17(18,19)20/h2-10H,11H2,1H3 |
Clé InChI |
XUQTVKWBQUBVAV-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-4-[(Z)-{6-methyl-3-oxo-4-[(2-oxo-2-phenylethyl)sulfanyl]furo[3,4-c]pyridin-1(3H)-ylidene}methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B15003160.png)
![2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B15003181.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B15003192.png)
![N-(3-fluoro-2-methylphenyl)-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B15003195.png)
![N-(3-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003202.png)

![2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15003214.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[2-(2-fluorophenyl)ethyl]carbamoyl}alaninate](/img/structure/B15003217.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide](/img/structure/B15003223.png)

![(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15003231.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B15003237.png)
![5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B15003246.png)

